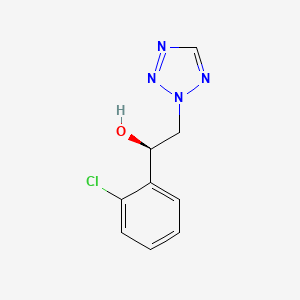
(R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol is a chiral compound with significant potential in various scientific fields. This compound features a chlorophenyl group and a tetrazolyl group, making it a unique molecule with diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol typically involves the asymmetric reduction of an arylketone. One method includes the use of a pure enantiomer ®-aryl-oxirane as a starting material, which undergoes a ring-opening reaction by tetrazole in the presence of a suitable base in a solvent. This reaction produces an alcohol intermediate, which is then converted into the desired compound through further chemical transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including the use of efficient catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of chlorophenyl derivatives.
Scientific Research Applications
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol include other aryl-tetrazolyl derivatives and chlorophenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol apart is its unique combination of a chlorophenyl group and a tetrazolyl group, along with its chiral nature. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
1259059-77-2 |
|---|---|
Molecular Formula |
C9H9ClN4O |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethanol |
InChI |
InChI=1S/C9H9ClN4O/c10-8-4-2-1-3-7(8)9(15)5-14-12-6-11-13-14/h1-4,6,9,15H,5H2/t9-/m0/s1 |
InChI Key |
HMTCTAFOMZTQMS-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN2N=CN=N2)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2N=CN=N2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



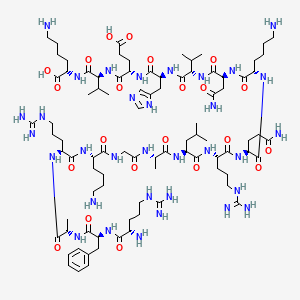

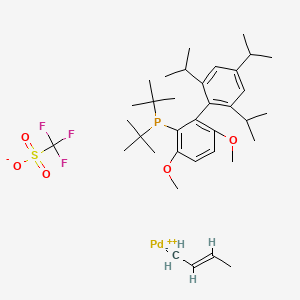
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

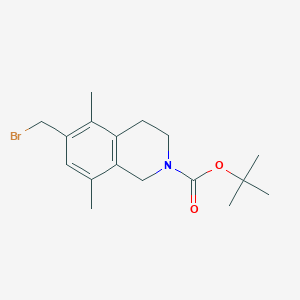
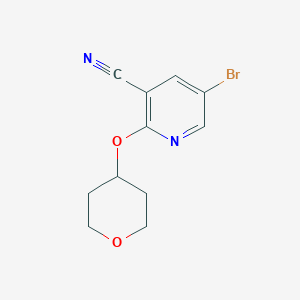

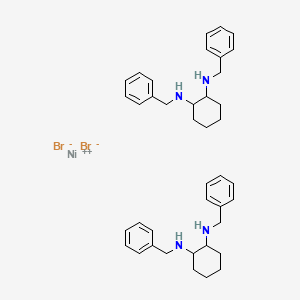
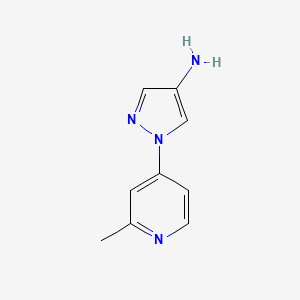
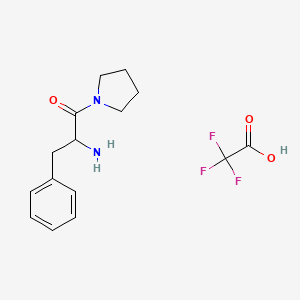

![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
